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molecular formula C9H11NO2 B1597772 4-(Ethylamino)benzoic acid CAS No. 7409-09-8

4-(Ethylamino)benzoic acid

Cat. No. B1597772
M. Wt: 165.19 g/mol
InChI Key: SWXFMMWYVSYQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753933

Procedure details

A mixture composed of 4-aminobenzoic acid (30 g), sodium borohydride (32.3 g) and acetic acid (550 cc) is left stirring for 26 hours at 25° C. The reaction mixture is then concentrated to dryness at 70° C. under reduced pressure (4 kPa). The product obtained is treated with distilled water (2000 cc) and the precipitate formed is separated by filtration, washed with distilled water (20 cc) and dried in the air. The product obtained is dissolved in boiling acetonitrile (250 cc). After 2 hours' cooling at 25° C., the crystallized solid is separated by filtration, washed with acetonitrile (10 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 4-Ethylaminobenzoic acid (18 g), m.p. 174° C., is obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[BH4-].[Na+].[C:13](O)(=O)[CH3:14].O>C(#N)C>[CH2:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
32.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring for 26 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to dryness at 70° C. under reduced pressure (4 kPa)
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with distilled water (20 cc)
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
The product obtained
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours' cooling at 25° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystallized solid is separated by filtration
WASH
Type
WASH
Details
washed with acetonitrile (10 cc)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure (0.07 kPa)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C(C)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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